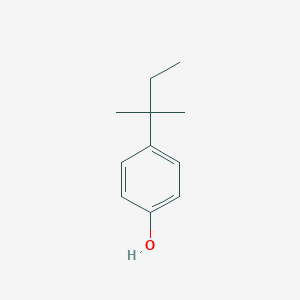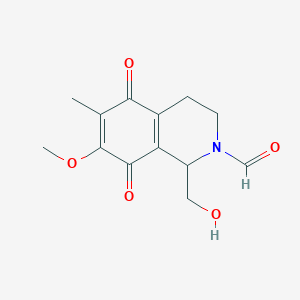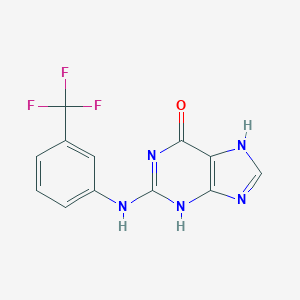
N(2)-(3-Trifluoromethylphenyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(2)-(3-Trifluoromethylphenyl)guanine (TFMG) is a chemical compound that belongs to the class of guanine analogs. It was first synthesized in 1995 by researchers at the University of California, San Francisco. TFMG has gained significant attention in the scientific community due to its potential applications in cancer research and drug development.
Mécanisme D'action
N(2)-(3-Trifluoromethylphenyl)guanine exerts its antitumor activity by inhibiting the activity of DNA polymerase alpha. DNA polymerase alpha is an enzyme that is required for the initiation of DNA replication. N(2)-(3-Trifluoromethylphenyl)guanine binds to the active site of DNA polymerase alpha and prevents the enzyme from adding nucleotides to the growing DNA chain. This results in the accumulation of DNA damage and ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
N(2)-(3-Trifluoromethylphenyl)guanine has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N(2)-(3-Trifluoromethylphenyl)guanine also inhibits the expression of genes that are involved in cell cycle regulation, DNA repair, and angiogenesis. These effects contribute to the inhibition of cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N(2)-(3-Trifluoromethylphenyl)guanine has several advantages for lab experiments. It is a potent inhibitor of DNA polymerase alpha and has been shown to have antitumor activity in vitro. N(2)-(3-Trifluoromethylphenyl)guanine also has good solubility in water, which makes it easy to use in experiments. However, N(2)-(3-Trifluoromethylphenyl)guanine has some limitations. It is not very stable and can degrade over time, which can affect the results of experiments. N(2)-(3-Trifluoromethylphenyl)guanine is also toxic to normal cells, which can limit its use in vivo.
Orientations Futures
N(2)-(3-Trifluoromethylphenyl)guanine has shown great potential as a therapeutic agent for cancer treatment. Future research should focus on optimizing the synthesis method of N(2)-(3-Trifluoromethylphenyl)guanine to improve its stability and reduce toxicity. Further studies are needed to determine the efficacy of N(2)-(3-Trifluoromethylphenyl)guanine in vivo and to evaluate its potential as a combination therapy with other anticancer agents. Additionally, more research is needed to understand the mechanism of action of N(2)-(3-Trifluoromethylphenyl)guanine and its impact on normal cells.
Méthodes De Synthèse
The synthesis of N(2)-(3-Trifluoromethylphenyl)guanine involves a series of chemical reactions that start with the reaction of 3-trifluoromethylphenyl isocyanate with guanine. This reaction produces N-(3-trifluoromethylphenyl)guanidine, which is then reacted with methyl iodide to produce N-methyl-N-(3-trifluoromethylphenyl)guanidine. The final step involves the reaction of N-methyl-N-(3-trifluoromethylphenyl)guanidine with sodium methoxide to produce N(2)-(3-Trifluoromethylphenyl)guanine.
Applications De Recherche Scientifique
N(2)-(3-Trifluoromethylphenyl)guanine has been extensively used in cancer research as a potential therapeutic agent. It has been shown to inhibit the growth of cancer cells by selectively targeting the DNA synthesis pathway. N(2)-(3-Trifluoromethylphenyl)guanine is a potent inhibitor of human DNA polymerase alpha, which is an essential enzyme for DNA replication. Inhibition of DNA polymerase alpha leads to the accumulation of DNA damage and cell death. N(2)-(3-Trifluoromethylphenyl)guanine has also been shown to inhibit the growth of drug-resistant cancer cells, making it a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
123994-68-3 |
|---|---|
Nom du produit |
N(2)-(3-Trifluoromethylphenyl)guanine |
Formule moléculaire |
C12H8F3N5O |
Poids moléculaire |
295.22 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)anilino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21) |
Clé InChI |
IOWPKEYIXBBDOQ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F |
SMILES |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F |
Synonymes |
N(2)-(3-trifluoromethylphenyl)guanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




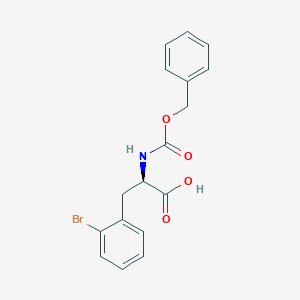
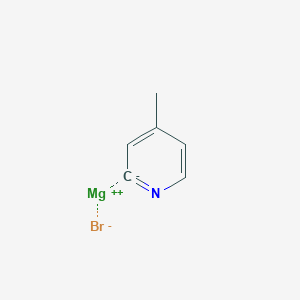
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
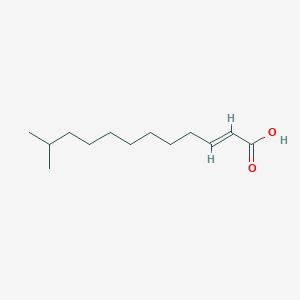
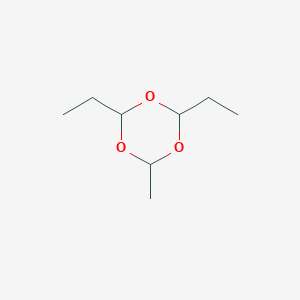
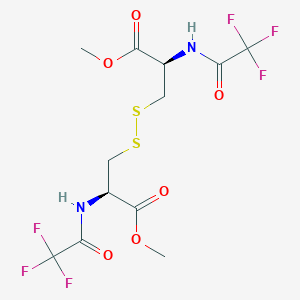
![9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
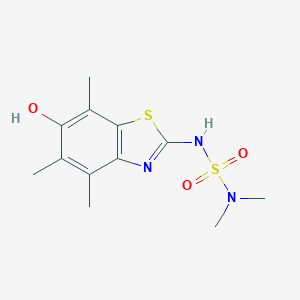
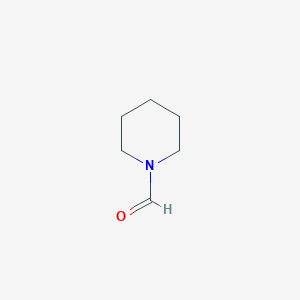
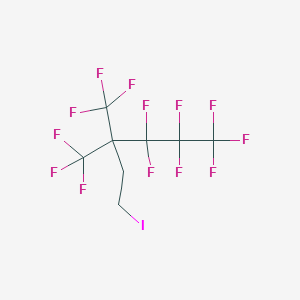
![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)
